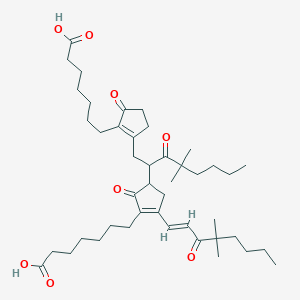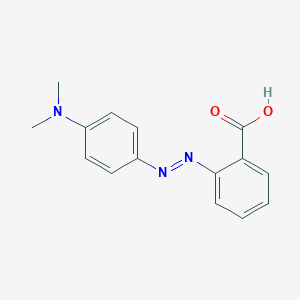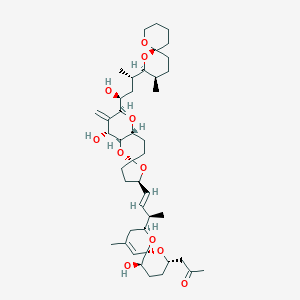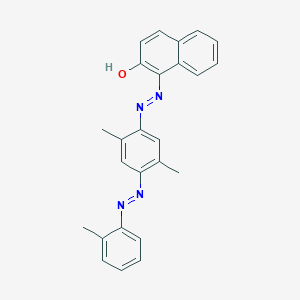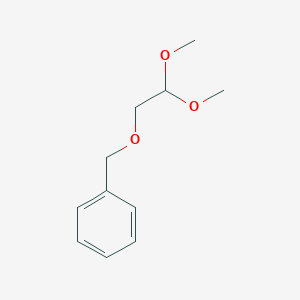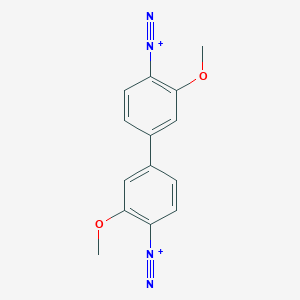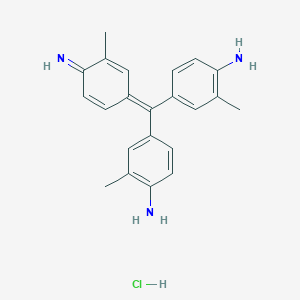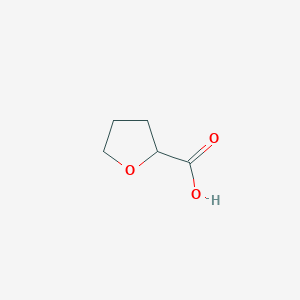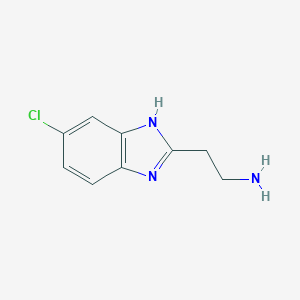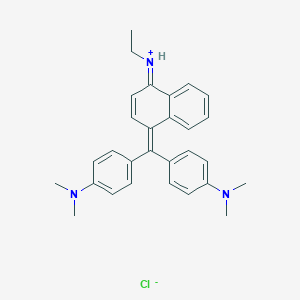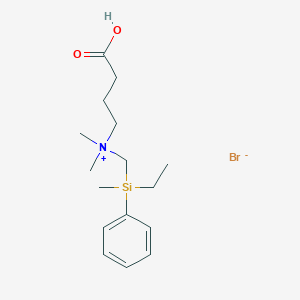
1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EIPA and is a quaternary ammonium compound. EIPA is a potent inhibitor of the Na+/H+ exchanger and has been extensively studied for its role in regulating intracellular pH.
Scientific Research Applications
Crystal Structure and Biosynthetic Applications : A study on a related compound, acetyl-L-carnitine hydrochloride, details its role as a source of activated acetyl groups used in biosynthetic processes. Its crystal structure, confirmed by a study, aligns with predictions from solid-state NMR studies (Weber et al., 1995).
Catalytic Properties in Organic Chemistry : Research involving 1-methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a compound structurally similar to the one , has shown its utility in forming Ruthenium complexes with catalytic activities. These complexes demonstrate potential in the reduction of ketones and aldehydes (Mejuto et al., 2015).
Synthesis and Pharmacological Applications : Another related compound, 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, has been synthesized efficiently and safely. This compound, a carnitine palmitoyltransferase I inhibitor, showcases the potential for pharmacological applications (Prashad et al., 2002).
Photopolymerization and Photochemistry : Studies on water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts, which are structurally similar, show their effectiveness in photopolymerization processes. These compounds have applications in the field of materials science and polymer chemistry (Allen et al., 1986).
Applications in Refrigeration Technology : Bromide-based ionic liquids, like 1-ethyl-1-methyl-morpholinium bromide, have been studied for their use in absorption refrigeration technology. This suggests potential applications in energy-efficient cooling systems (Królikowska et al., 2019).
Allosteric Modulation in Pharmacology : Research on N,N,N‘,N‘-Tetramethyl-N,N‘-bis(3-phthalimidopropyl)hexane-1,6-diaminium bromide, a compound with similarities, demonstrates its role as an allosteric modulator for muscarinic M2 receptors, highlighting applications in drug discovery and pharmacology (Daiß et al., 2004).
properties
CAS RN |
128486-43-1 |
|---|---|
Product Name |
1-Propanaminium, 3-carboxy-N-((ethylmethylphenylsilyl)methyl)-N,N-dimethyl-, bromide |
Molecular Formula |
C16H28BrNO2Si |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
3-carboxypropyl-[(ethyl-methyl-phenylsilyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C16H27NO2Si.BrH/c1-5-20(4,15-10-7-6-8-11-15)14-17(2,3)13-9-12-16(18)19;/h6-8,10-11H,5,9,12-14H2,1-4H3;1H |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-O |
SMILES |
CC[Si](C)(C[N+](C)(C)CCCC(=O)O)C1=CC=CC=C1.[Br-] |
Canonical SMILES |
CC[Si](C)(C[N+](C)(C)CCCC(=O)O)C1=CC=CC=C1.[Br-] |
synonyms |
1-PROPANAMINIUM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



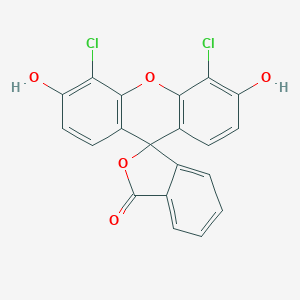
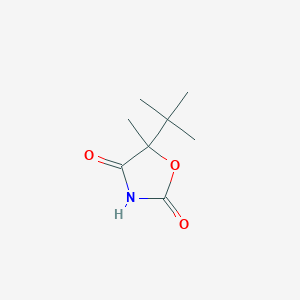
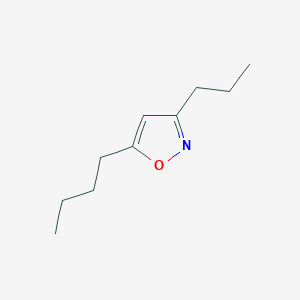
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
